Chiral Purity: (R)- vs. (S)-Enantiomer
The (R)-enantiomer of 2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (CAS 1213923-02-4) is the stereochemically defined single enantiomer, in contrast to the racemic mixture (CAS 1273663-48-1) and the (S)-enantiomer (CAS 1213117-06-6) . In the Ir-catalyzed asymmetric hydrogenation methodology for synthesizing chiral 1-aryl-2-aminoethanols, enantiomeric excess (ee) values exceeding 99% are achievable for this compound class, demonstrating that the single enantiomer form provides a well-defined chiral handle [1]. The (R)-enantiomer's specific optical rotation and chromatographic retention characteristics distinguish it from the (S)-form, enabling quality control verification of stereochemical integrity [2].
| Evidence Dimension | Enantiomeric purity / stereochemical identity |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1213923-02-4); single stereoisomer |
| Comparator Or Baseline | Racemic mixture (CAS 1273663-48-1) and (S)-enantiomer (CAS 1213117-06-6) |
| Quantified Difference | Stereochemical configuration: (R) vs. racemic vs. (S); class-level ee up to >99% in asymmetric hydrogenation |
| Conditions | Chiral HPLC analysis; asymmetric hydrogenation methodology |
Why This Matters
Procurement of the correct (R)-enantiomer rather than the racemate or opposite enantiomer is essential for asymmetric synthesis applications where stereochemical outcome determines product utility.
- [1] Zhang L, et al. One-Pot Synthesis of Chiral 1-Aryl-2-Aminoethanols via Ir-Catalyzed Asymmetric Hydrogenation. Chemistry. 2023; yields up to 96%, ee up to >99%. View Source
- [2] YunShiJi. (R)-2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol CAS 1213117-06-6. View Source
